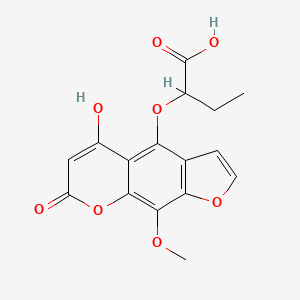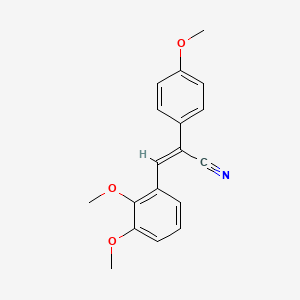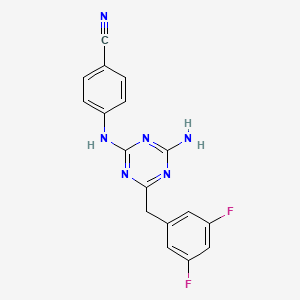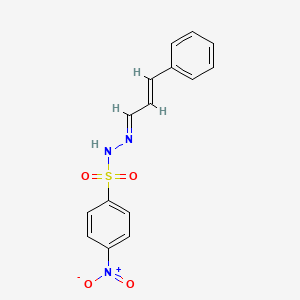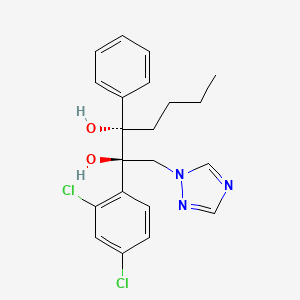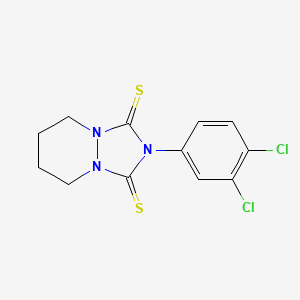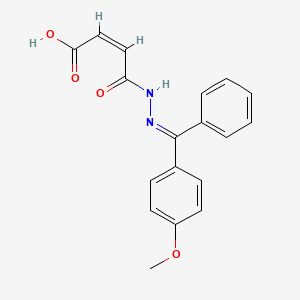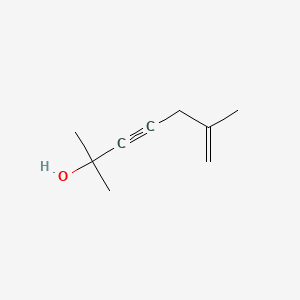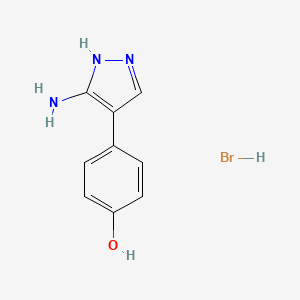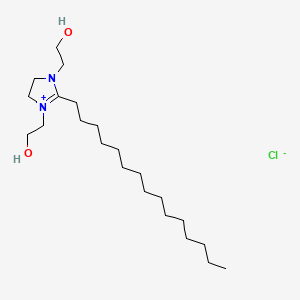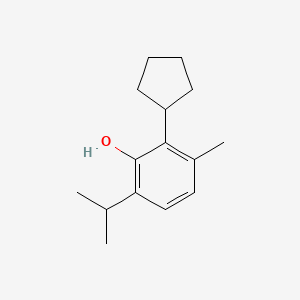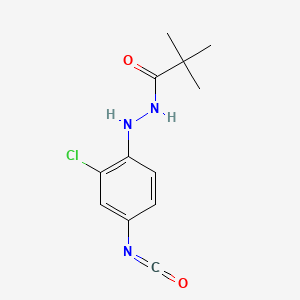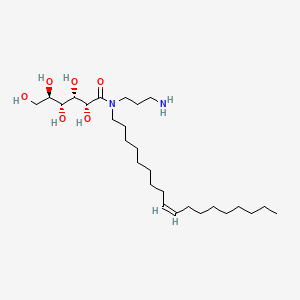
N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide is a complex organic compound that belongs to the class of amides It features a long aliphatic chain with an unsaturated bond and a gluconamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadec-9-enoic acid, 3-aminopropylamine, and D-gluconic acid.
Amidation Reaction: The octadec-9-enoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with 3-aminopropylamine to form the intermediate amide.
Gluconamide Formation: The intermediate amide is then reacted with D-gluconic acid under suitable conditions to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques.
化学反应分析
Types of Reactions
N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The unsaturated bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to saturate the double bond, forming a fully saturated aliphatic chain.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated aliphatic amides
Substitution: Various substituted amides
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cell membrane components, enzymes, or receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: Similar structure but lacks the unsaturated bond.
N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconate: Similar structure but with a gluconate moiety instead of gluconamide.
Uniqueness
N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide is unique due to its combination of an unsaturated aliphatic chain and a gluconamide moiety, which may confer distinct chemical and biological properties compared to its saturated or gluconate counterparts.
属性
CAS 编号 |
93840-57-4 |
|---|---|
分子式 |
C27H54N2O6 |
分子量 |
502.7 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide |
InChI |
InChI=1S/C27H54N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29(21-18-19-28)27(35)26(34)25(33)24(32)23(31)22-30/h9-10,23-26,30-34H,2-8,11-22,28H2,1H3/b10-9-/t23-,24-,25+,26-/m1/s1 |
InChI 键 |
LKSZPEDUGWJYTB-JMFVFQDWSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


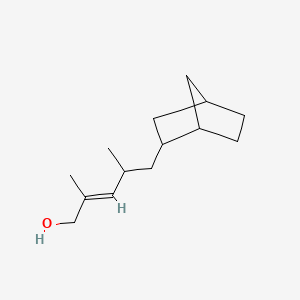
![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)
